2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 77820-32-7
VCID: VC20757306
InChI: InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14)
SMILES: COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Molecular Formula: C10H10Br2O3
Molecular Weight: 337.99 g/mol

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid

CAS No.: 77820-32-7

Cat. No.: VC20757306

Molecular Formula: C10H10Br2O3

Molecular Weight: 337.99 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid - 77820-32-7

CAS No. 77820-32-7
Molecular Formula C10H10Br2O3
Molecular Weight 337.99 g/mol
IUPAC Name 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14)
Standard InChI Key MWJORQFVICKTJV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Canonical SMILES COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is a dibrominated derivative of cinnamic acid characterized by the presence of bromine and methoxy functional groups. It has garnered attention in various fields, including medicinal chemistry, agriculture, and material science, due to its potential biological activities and chemical properties.

Structural Representation

The chemical structure can be represented as follows:

text
O || Br--C--C--COOH | C \ C--O--C / C

Antimicrobial Activity

The compound has also been explored for its antimicrobial potential:

  • Broad-Spectrum Activity: It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Fungal Inhibition: Certain derivatives of this compound have shown efficacy against drug-resistant fungal strains such as Candida species .

Agrochemical Potential

Due to its structural features, this compound is being investigated for use as an agrochemical:

  • Herbicidal Activity: It has been noted for its ability to disrupt plant growth processes by interfering with hormonal pathways critical for development.

Material Science Applications

The unique chemical properties of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid make it suitable for applications in material science:

  • Polymerization Initiators: The dibromo structure can serve as an initiator for radical polymerization processes, leading to the development of novel polymeric materials with tailored properties.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption and Distribution: Following oral administration in animal models, rapid metabolism occurs with wide tissue distribution, particularly affecting the kidneys and liver.

  • Metabolic Pathways: The compound is metabolized into various conjugates that may enhance its bioavailability and therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightNotable Activities
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acidC10_{10}
H10_{10}
Br2_{2}
O3_{3}
337.99 g/molAnticancer, Antimicrobial
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acidC10_{10}
H10_{10}
Br2_{2}
O3_{3}
SimilarSimilar biological activities
2,3-Dibromo-3-(phenyl)propanoic acidC10_{10}
H8_{8}
Br2_{2}
O3_{3}
Slightly lowerLimited bioactivity compared to methoxy derivatives

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator